molecular formula C17H12Br2N2O3 B11114632 N'-(4,5-Dibromofurfurylidene)-2-(2-naphthyloxy)acethydrazide

N'-(4,5-Dibromofurfurylidene)-2-(2-naphthyloxy)acethydrazide

Cat. No.: B11114632
M. Wt: 452.1 g/mol
InChI Key: GGOZQKRBFSPRNQ-UKWGHVSLSA-N
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Description

N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of a dibromo-furyl group and a naphthyloxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Furyl Group: The initial step involves the bromination of furan to obtain 4,5-dibromo-2-furyl.

    Condensation Reaction: The dibromo-furyl compound is then subjected to a condensation reaction with a suitable aldehyde to form the furylmethylidene intermediate.

    Hydrazide Formation: The intermediate is reacted with hydrazine to form the acetohydrazide derivative.

    Final Coupling: The acetohydrazide is then coupled with 2-naphthyloxy acetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo-furyl group allows for nucleophilic substitution reactions, where bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furyl derivatives.

Scientific Research Applications

N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(Z)-1-(4,5-DICHLORO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
  • N’~1~-[(Z)-1-(4,5-DIMETHYL-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities compared to its chloro and methyl analogs.

This detailed article provides a comprehensive overview of N’~1~-[(Z)-1-(4,5-DIBROMO-2-FURYL)METHYLIDENE]-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H12Br2N2O3

Molecular Weight

452.1 g/mol

IUPAC Name

N-[(Z)-(4,5-dibromofuran-2-yl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C17H12Br2N2O3/c18-15-8-14(24-17(15)19)9-20-21-16(22)10-23-13-6-5-11-3-1-2-4-12(11)7-13/h1-9H,10H2,(H,21,22)/b20-9-

InChI Key

GGOZQKRBFSPRNQ-UKWGHVSLSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C\C3=CC(=C(O3)Br)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=CC(=C(O3)Br)Br

Origin of Product

United States

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